1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the pyrrolidine ring, which is a part of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in its structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules and their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, leading to enzyme inhibition . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding . This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect the levels of various metabolites and influence metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness by concentrating it in areas where it can interact with its target biomolecules.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-11-2-4-12(5-3-11)20(17,18)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITJTZFQVHVEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.